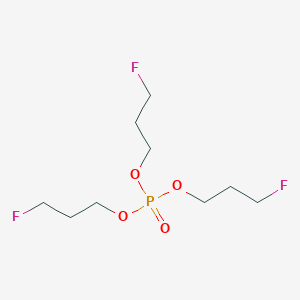

Tris(3-fluoropropyl)phosphate

Overview

Description

Tris(3-fluoropropyl)phosphate (TFPP) is an organophosphate ester that is commonly used as a flame retardant in various industries. It has a molecular weight of 278.21 .

Molecular Structure Analysis

The molecular formula of this compound is C9H18F3O4P . The InChI code is 1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 278.21 .Scientific Research Applications

Synthesis and Insecticidal Activity

Tris(3-fluoropropyl)phosphate and its derivatives are explored in the synthesis of novel compounds with potential insecticidal activities. A study detailed the synthesis of certain fluorinated organophosphorus compounds and tested their insecticidal activity against Musca domestica L. and Phaedon cochledriae Fab. These findings underscore the possible applications of these compounds in agriculture or pest control (Wu & Hudson, 2010).

Environmental Distribution and Flame Retardancy

Research has revealed that organophosphorus compounds (OPs), including this compound, are utilized as flame retardants and plasticizers. They were detected in airborne particles over major oceans and polar regions, demonstrating their global occurrence and persistence in the environment. This highlights their use in materials for reducing flammability and enhancing plasticity (Möller et al., 2012).

Toxicity and Environmental Safety

A particular focus on the safety of tris(fluoroalkyl) phosphates, including this compound, was noted in a study investigating their potential anticholinesterase activity. The study concluded that these compounds did not inhibit acetylcholinesterase, suggesting a low toxicity level and possibly a safer profile for use as flame retardants (Timperley, Sellers, & Waters, 2001).

Applications in Corrosion Inhibition

A novel application of tris(bis(2-ethylhexyl)phosphate) (a derivative of this compound) was found in corrosion inhibition. The compound was used as a corrosion inhibitor in coatings for AZ31 magnesium alloy, showing significant protective properties. This highlights its potential in material preservation and the broader field of corrosion science (Calado et al., 2020).

Use in Batteries and Energy Storage

In the domain of energy storage, particularly lithium-ion batteries, tris(2,2,2-trifluoroethyl)phosphate (a variant of this compound) was highlighted as a component in a non-flammable electrolyte, indicating its role in enhancing battery safety and performance (Gu et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Tris(3-fluoropropyl)phosphate is an organophosphate ester. The primary targets of organophosphate esters are usually enzymes that are crucial for nerve function, such as acetylcholinesterase . .

Mode of Action

As an organophosphate, it may inhibit the function of target enzymes by binding to their active sites, thereby disrupting nerve function

Biochemical Pathways

. This can result in a variety of downstream effects, including muscle contraction and potential overstimulation of the nervous system.

Pharmacokinetics

As an organophosphate, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature. Metabolism may occur in the liver, and excretion is likely to occur via the kidneys

Result of Action

At the cellular level, they may cause cell death due to overstimulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect its stability and rate of degradation . Additionally, the presence of other chemicals can influence its action and efficacy. For instance, certain chemicals may compete with this compound for binding sites on target enzymes, thereby reducing its efficacy .

Properties

IUPAC Name |

tris(3-fluoropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFLGVANQCKLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCF)OCCCF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-40-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)

![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)